

# Technical Deep Dive: BMS-986163 – Structural Dynamics and Physicochemical Profiling

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: BMS-986163

CAS No.: 1801151-09-6

Cat. No.: B606290

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## Executive Summary: The Prodrug Strategy

**BMS-986163** is a highly water-soluble phosphate prodrug designed to deliver BMS-986169, a potent and selective Negative Allosteric Modulator (NAM) of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Developed to address the critical solubility limitations of the parent molecule, **BMS-986163** represents a textbook case of rational prodrug design in neuropsychiatric drug discovery, specifically for Treatment-Resistant Depression (TRD).

While the parent compound (BMS-986169) exhibits single-digit nanomolar affinity (

nM), its poor aqueous solubility (

) precluded intravenous formulation. The phosphate ester modification in **BMS-986163** increases solubility by approximately 10,000-fold (

), enabling rapid bioconversion in vivo to the active moiety.

## Molecular Architecture and Chemical Identity[4][5]

### [6]

## Chemical Structure Analysis

The core scaffold of the active parent (BMS-986169) features a fluorinated piperidine ring linked to a pyrrolidinone moiety.[4] The introduction of fluorine at the C3 position of the piperidine is a critical structural feature, lowering the basicity of the piperidine nitrogen ( ) to mitigate hERG channel inhibition—a common liability in this chemical class.

Property	Active Parent (BMS-986169)	Prodrug (BMS-986163)
IUPAC Name	(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one	(R)-3-((3S,4S)-3-fluoro-4-(4-(phosphonooxy)phenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
CAS Number	1801151-08-5	1801151-09-6
Molecular Formula		
Molecular Weight	382.47 g/mol	462.45 g/mol
Key Moiety	4-Hydroxyphenyl (Phenol)	4-Phosphonooxyphenyl (Phosphate Ester)
Chirality	(3S, 4S)-Piperidine; (R)-Pyrrolidinone	Retained

## Physicochemical Profiling

The transformation from parent to prodrug fundamentally alters the physicochemical landscape, shifting the molecule from a lipophilic CNS penetrant to a hydrophilic delivery vehicle.

- Solubility (pH 7.4):
  - Parent:  
(Poor).[2]
  - Prodrug:  
(Excellent).

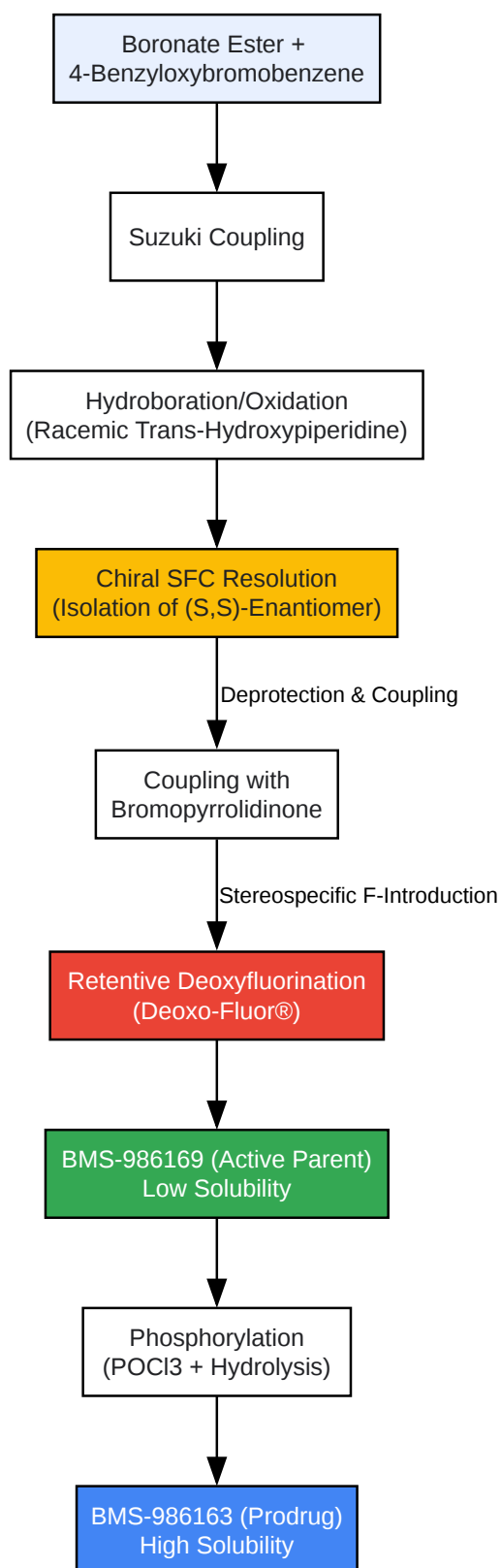
- Lipophilicity (LogD):
  - Parent: 2.9 (Optimal for BBB penetration).
  - Prodrug: Significantly lower (driven by the ionized phosphate).
- Stability:
  - Solid State: Stable at 50°C for >4 weeks.
  - Solution: Aqueous solutions stable for >90 days at 25°C.
  - Bioconversion: Rapid hydrolysis by alkaline phosphatases in plasma.

## Synthesis and Manufacturing Workflow

The synthesis of **BMS-986163** requires a convergent strategy that establishes three contiguous stereocenters. The critical step involves a retentive deoxyfluorination to install the fluorine atom with specific stereochemical control.

## Synthetic Pathway Visualization

The following diagram illustrates the high-level chemical logic, moving from the chiral resolution of the piperidine core to the final phosphorylation.



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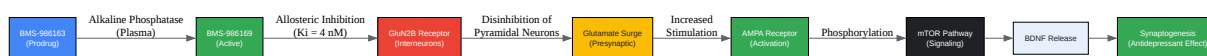
Figure 1: Convergent synthesis workflow for **BMS-986163**, highlighting the critical chiral resolution and deoxyfluorination steps.

## Mechanism of Action: GluN2B Negative Allosteric Modulation[2][3][9][10]

BMS-986169 functions as a selective antagonist of the GluN2B subunit.[1][2][3][4][5] Unlike non-selective NMDA receptor antagonists (e.g., ketamine) which block the channel pore, BMS-986169 binds to the allosteric amino-terminal domain (ATD). This selectivity is hypothesized to maintain antidepressant efficacy while minimizing psychotomimetic side effects.

## Signaling Cascade

The therapeutic effect is believed to stem from a transient "glutamate surge" that paradoxically activates AMPA receptors, triggering downstream plasticity pathways.



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Figure 2: Pharmacodynamic pathway from prodrug administration to synaptic plasticity.

## Experimental Protocols

### Protocol: Prodrug-to-Parent Bioconversion Assay

Objective: To verify the cleavage rate of the phosphate group in plasma.

- Preparation: Prepare a stock solution of **BMS-986163** in DMSO.
- Incubation: Spike the stock into pooled human/rat plasma to a final concentration of .

- Conditions: Incubate at 37°C in a shaking water bath.
- Sampling: Aliquot samples at minutes.
- Quenching: Immediately add of ice-cold acetonitrile containing an internal standard (e.g., warfarin) to precipitate proteins.
- Analysis: Centrifuge at 4,000 rpm for 10 min. Analyze supernatant via LC-MS/MS monitoring the transition for BMS-986169 (Parent) and **BMS-986163** (Prodrug).
- Validation: The half-life ( ) should be minutes in human plasma to confirm suitability for IV administration.

## Protocol: Solubility Assessment (Thermodynamic)

Objective: To quantify the solubility advantage of the prodrug.

- Excess Addition: Add excess solid **BMS-986163** (~ ) to of phosphate-buffered saline (PBS, pH 7.4).
- Equilibration: Shake at 25°C for 24 hours.
- Filtration: Filter the suspension through a PVDF membrane.
- Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (254 nm).
- Comparison: Repeat with BMS-986169 (Parent). Expect ~

for prodrug vs ~

for parent.

## References

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